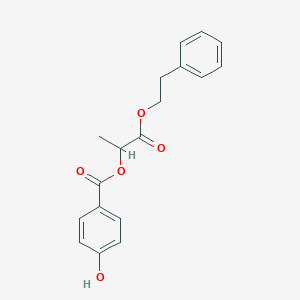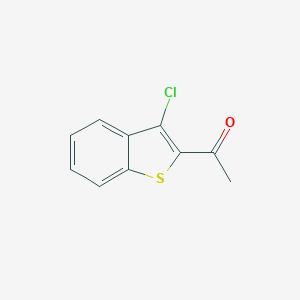
1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime” is a compound that likely contains a benzodioxole structure, which is an organic compound with the formula C6H4O2CH2 . It’s a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
The 1,3-benzodioxolane system, closely related to 1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime, shows significant interest in chemical synthesis. For example, it was involved in the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)acrylate, indicating its utility in creating complex organic molecules (Zhang, Wang, & Yu, 2007).
In a similar vein, 1,3-benzodioxole-5-carbaldehyde played a role in the synthesis of 2-[(1,3-Benzodioxol-5-yl)methylene]6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one, showcasing the potential of such compounds in creating new organic structures with unique properties (Liang, 2004).
Pharmacological Aspects 3. Despite excluding drug use and dosage information, it's worth noting that derivatives of 1,3-benzodioxole-5-carbaldehyde have been explored in pharmacological contexts. For instance, some 2-nitrothiazoles, which involve similar chemical structures, have been studied, suggesting potential pharmacological applications (Borthwick et al., 1973; Borthwick et al., 1974).
Molecular and Crystallography Studies 4. The study of molecular structure and crystallography also features compounds like 1,3-benzodioxole-5-carbaldehyde. An example is the synthesis and characterization of 14-(1,3-Benzodioxol-5-yl)-7,14-dihydrodibenzo[a,j]acridine, which highlights the diverse applications of these compounds in understanding molecular interactions and crystal structures (Jia, Peng, & Tu, 2010).
Organic Oxidation Processes 5. The relevance of 1,3-benzodioxole derivatives extends to the field of organic oxidation processes. Studies have demonstrated the oxidation of alcohols to aldehydes or ketones using compounds like 1-acetoxy-1,2-benziodoxole-3(1H)-one derivatives, which are structurally related and provide insights into efficient oxidation methodologies (Iinuma, Moriyama, & Togo, 2014).
Molecular Synthesis and Interaction Studies 6. The diverse applications of 1,3-benzodioxole-5-carbaldehyde derivatives in molecular synthesis and interaction studies are exemplified by the synthesis of 2-[(1,3-Benzodioxol-5-ylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. Such studies contribute to our understanding of molecular dynamics and interactions, paving the way for novel chemical syntheses (Asiri, Khan, & Tahir, 2011).
Eigenschaften
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-12-4-2-1-3-11(12)15(18)21-17-8-10-5-6-13-14(7-10)20-9-19-13/h1-8H,9H2/b17-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCYLQDXUHQSEH-CAOOACKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(Tetradecylamino)-1-naphthyl]diazenyl}benzoic acid](/img/structure/B371246.png)
![4-[(4-Tetradecylphenyl)diazenyl]-1-naphthylamine](/img/structure/B371247.png)
![7-chloro-2-(2-hydroxyethyl)-2-methyl-2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrrol-2-ium](/img/structure/B371248.png)
![1-{4-Nitrophenyl}-2-[4-(octadecylamino)phenyl]diazene](/img/structure/B371249.png)


![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)


![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)


